2-Fluoro-2-(3-methoxypyrazin-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-2-(3-methoxypyrazin-2-yl)acetic acid is a meticulously crafted chemical compound that holds significant potential in scientific research and development. This compound is characterized by its unique structure, which includes a fluorine atom and a methoxypyrazine moiety, making it a valuable asset in various fields of study .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using complex reagents such as aluminum fluoride and copper fluoride at high temperatures (450–500°C) . Another approach involves the use of boron reagents in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced fluorinating agents and catalysts to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(3-methoxypyrazin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium methoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-Fluoro-2-(3-methoxypyrazin-2-yl)acetic acid has a wide range of applications in scientific research, including:
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(3-methoxypyrazin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity. This property makes it a valuable tool in studying enzyme mechanisms and receptor-ligand interactions .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylpyridine: Another fluorinated pyridine derivative used in various chemical syntheses.
2-Fluoro-3-bromopyridine: Known for its use in cross-coupling reactions and as a building block in organic synthesis.
Uniqueness
2-Fluoro-2-(3-methoxypyrazin-2-yl)acetic acid stands out due to its unique combination of a fluorine atom and a methoxypyrazine moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C7H7FN2O3 |
---|---|
Molecular Weight |
186.14 g/mol |
IUPAC Name |
2-fluoro-2-(3-methoxypyrazin-2-yl)acetic acid |
InChI |
InChI=1S/C7H7FN2O3/c1-13-6-5(4(8)7(11)12)9-2-3-10-6/h2-4H,1H3,(H,11,12) |
InChI Key |
QLUNFLSPZNDUIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CN=C1C(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.